molecular formula C9H10N2O B185785 4-Amino-3,4-dihydroisoquinolin-1(2H)-one CAS No. 124328-39-8

4-Amino-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B185785
CAS RN: 124328-39-8
M. Wt: 162.19 g/mol
InChI Key: XPRLKELCMYQPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3,4-dihydroisoquinolin-1(2H)-one, also known as ADQ, is a heterocyclic compound that has been widely studied in the scientific community due to its potential applications in medicinal chemistry. ADQ belongs to the class of isoquinolines, which are organic compounds that contain a benzene ring fused to a pyridine ring. The unique structure of ADQ makes it a promising candidate for the development of new drugs, as it can interact with various biological targets in the body.

Mechanism Of Action

The mechanism of action of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one is complex and varies depending on the biological target being studied. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one has been shown to interact with various proteins and enzymes in the body, including kinases, phosphatases, and transcription factors. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one can also modulate the activity of ion channels and transporters, which play critical roles in the regulation of cellular function.
Biochemical and physiological effects:
4-Amino-3,4-dihydroisoquinolin-1(2H)-one has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one has also been shown to possess antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Amino-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its ability to interact with multiple biological targets, making it a versatile tool for studying various cellular processes. However, one of the limitations of using 4-Amino-3,4-dihydroisoquinolin-1(2H)-one is its potential toxicity, as it can cause damage to healthy cells if used in high concentrations. Additionally, the synthesis of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one can be challenging and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 4-Amino-3,4-dihydroisoquinolin-1(2H)-one. One area of interest is the development of new drugs based on 4-Amino-3,4-dihydroisoquinolin-1(2H)-one, which could be used to treat a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one, which could lead to the identification of new drug targets and the development of more effective therapies. Finally, further research is needed to determine the safety and efficacy of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one in clinical trials, which could pave the way for its use in human medicine.

Synthesis Methods

The synthesis of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one involves a multistep process that requires the use of several reagents and catalysts. One of the most common methods for synthesizing 4-Amino-3,4-dihydroisoquinolin-1(2H)-one is the Pictet-Spengler reaction, which involves the condensation of an aminoindole with an aldehyde or ketone. Other methods include the Friedländer synthesis, the Bischler-Napieralski reaction, and the Skraup synthesis.

Scientific Research Applications

4-Amino-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one has also been investigated for its ability to modulate various signaling pathways in the body, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.

properties

IUPAC Name

4-amino-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRLKELCMYQPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,4-dihydroisoquinolin-1(2H)-one

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